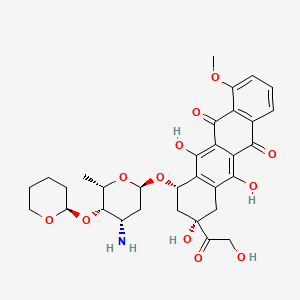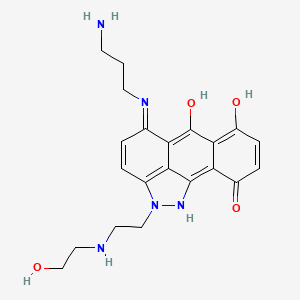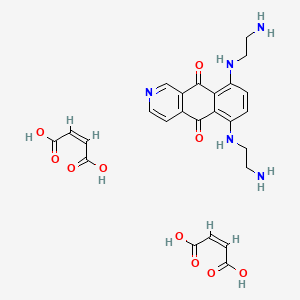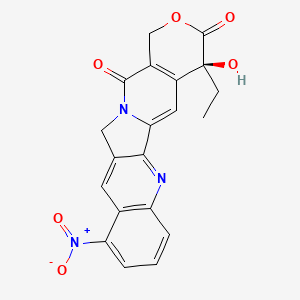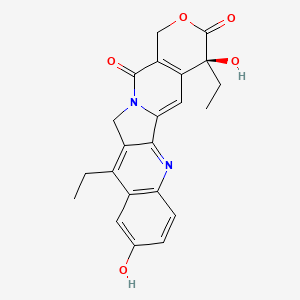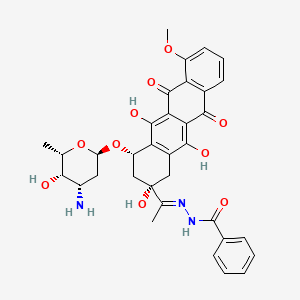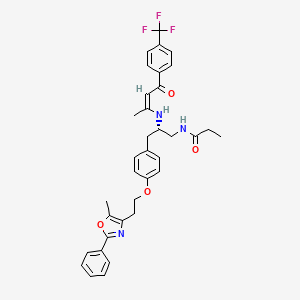
GW 6471
Übersicht
Beschreibung
GW6471 is a PPARα antagonist with an IC50 of 0.24 μM . It enhances the binding affinity of the PPARα ligand-binding domain to the co-repressor proteins SMRT and NCoR .
Molecular Structure Analysis
The molecular formula of GW6471 is C35H36F3N3O4 . Its molecular weight is 619.67 . The structure of GW6471 has been analyzed in the context of its interaction with the human PPAR-alpha ligand-binding domain .Physical And Chemical Properties Analysis
GW6471 is a white to beige powder . It is soluble in DMSO to a concentration of 5 mg/mL when warmed .Wissenschaftliche Forschungsanwendungen
PPARα-Antagonist
GW 6471 ist als ein potenter PPARα-Antagonist bekannt . Der Peroxisomen-Proliferator-aktivierte Rezeptor alpha (PPARα) ist ein Transkriptionsfaktor, der den hepatischen Fettsäurestoffwechsel reguliert . This compound hat einen IC50-Wert von 0,24 μM , was seine starke inhibitorische Wirkung auf PPARα zeigt.
Blockierung der SARS-CoV-2-Infektion
Forschungen haben gezeigt, dass this compound die SARS-CoV-2-Infektion in Atemwegsorganoiden blockieren kann . Dies geschieht durch Blockierung und Herunterregulierung des Hypoxie-induzierbaren Faktors 1-Untereinheit Alpha (HIF1α) und des HIF1-Signalwegs . Es reduziert auch virale RNA .
Induktion von Apoptose in Nierenzellen
Es wurde festgestellt, dass this compound Apoptose und Zellzyklusarrest in Nierenzellen induziert . Dies deutet auf potenzielle Anwendungen in der Krebsbehandlung hin, insbesondere bei Nierenzellkrebs.
Verhinderung der Kardiomyozytendifferenzierung
Die Anwendung von GW6471 hat gezeigt, dass sie die Differenzierung von Embryonalen Körperchen zu Kardiomyozyten verhindert . Es reduzierte die Expression von α-Aktinin und Troponin-T und tendierte auch dazu, die Spiegel von α-MHC und MLC2v in Embryonalen Körperchen im Vergleich zu den Kontrollen zu senken .
Wirkmechanismus
Target of Action
GW 6471 is a potent antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a transcription factor that regulates hepatic fatty acid metabolism .
Mode of Action
This compound enhances the binding affinity of the PPARα ligand-binding domain to the co-repressor proteins Silencing Mediator for Retinoid or Thyroid-hormone receptors (SMRT) and Nuclear Receptor Co-Repressor (NCoR) . This action drives the displacement of co-activators from PPARα .
Biochemical Pathways
The primary pathway affected by this compound is the PPARα pathway . By antagonizing PPARα, this compound can inhibit cardiomyocyte differentiation in mouse embryonic stem cells . It also causes reduced expression of cardiac sarcomeric proteins and specific genes in a time-dependent manner .
Pharmacokinetics
It is soluble in dmso to 120 mg/ml and in ethanol to 10 mm , which may influence its bioavailability and distribution.
Result of Action
This compound has been shown to induce both apoptosis and cell cycle arrest at G0/G1 in VHL (+) and VHL (-) RCC cell lines (786-O and Caki-1), associated with attenuation of the cell cycle regulatory proteins c-Myc, Cyclin D1, and CDK4 . It also blocks SARS-CoV-2 infection in airway organoids by blocking and downregulating the hypoxia inducible factor 1 subunit alpha (HIF1α) and HIF1 pathway .
Action Environment
The environment can significantly influence the action of this compound. For instance, it has been shown to block SARS-CoV-2 infection in airway organoids . .
Biochemische Analyse
Biochemical Properties
GW 6471 functions primarily as a PPARα antagonist with an IC50 value of 0.24 μM . It drives the displacement of co-activators from PPARα and promotes the recruitment of co-repressor proteins such as SMRT and NCoR to the ligand-binding domain . This interaction inhibits the differentiation of cardiomyocytes in mouse embryonic stem cells and reduces the expression of cardiac sarcomeric proteins and specific genes in a time-dependent manner .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In HepG2 cells, this compound reduces the regulatory effects on the protein expression levels of PPARα, CPT-1a, ACOX1, HO-1, and FASN . It also induces apoptosis and cell cycle arrest in kidney cancer cells . Additionally, this compound blocks SARS-CoV-2 infection in airway organoids by downregulating the hypoxia-inducible factor 1 subunit alpha (HIF1α) and the HIF1 pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the PPARα ligand-binding domain, enhancing the binding affinity to co-repressor proteins SMRT and NCoR . This binding disrupts the interactions between PPAR and coactivator motifs derived from SRC-1 or CBP, while promoting the binding of co-repressor motifs from SMRT or N-CoR . This compound adopts a U-shaped configuration and wraps around C276 of helix 3, destroying the integrity of the charge clamp but leaving sufficient space to accommodate the additional helical turn of the co-repressor motif in the PPAR/GW6471/SMRT complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to inhibit cardiomyocyte differentiation in a time-dependent manner, reducing the expression of cardiac sarcomeric proteins and specific genes . The stability and degradation of this compound in laboratory settings have not been extensively documented, but it is known to be stable when stored at -20°C and protected from light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, administration of this compound at 20 mg/kg body weight every other day has been shown to induce apoptosis and cell cycle arrest in kidney cancer cells . Higher doses may lead to toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively studied.
Metabolic Pathways
This compound is involved in metabolic pathways related to PPARα. It inhibits the activation of PPARα, which plays a crucial role in regulating lipid metabolism and energy homeostasis . By blocking PPARα, this compound affects the expression of genes involved in fatty acid oxidation and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It has been shown to enhance the binding affinity of the PPARα ligand-binding domain to co-repressor proteins SMRT and NCoR . This interaction affects the localization and accumulation of this compound within cells.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the PPARα ligand-binding domain . This localization is crucial for its activity as a PPARα antagonist, as it allows this compound to effectively disrupt the interactions between PPARα and coactivator motifs, promoting the binding of co-repressor motifs .
Eigenschaften
IUPAC Name |
N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFSRMOUXWTDN-DYQICHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014896 | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880635-03-0, 436159-64-7 | |
| Record name | N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 6471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW6471 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 880635-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)

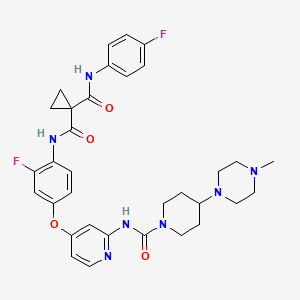
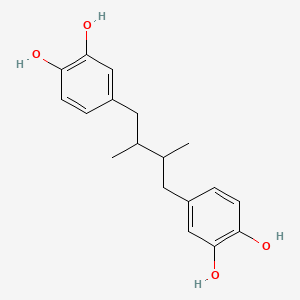
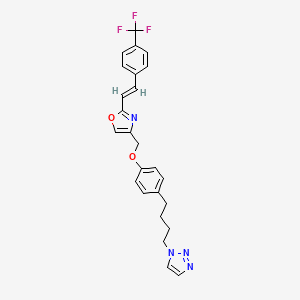
![1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea](/img/structure/B1684483.png)
